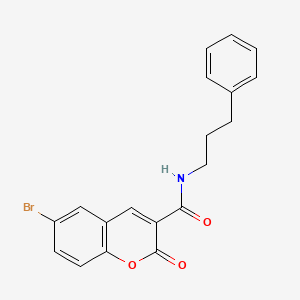
6-bromo-2-oxo-N-(3-phenylpropyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-bromo-2-oxo-N-(3-phenylpropyl)-2H-chromene-3-carboxamide is a synthetic compound used in various scientific research applications. It is a heterocyclic compound containing both a benzene ring and a chromene ring. This compound is used in a variety of research applications, including biochemical and physiological studies, and has been found to have a number of advantages and limitations for use in laboratory experiments. In
Scientific Research Applications
G Protein-Coupled Receptor (GPR35) Agonists
Chromene derivatives have been identified as potent and selective agonists for the orphan G protein-coupled receptor GPR35. Studies have utilized these compounds, such as 6-bromo-chromen-4-one-2-carboxylic acids, to characterize the receptor's affinity and response through binding and β-arrestin recruitment assays. These findings are crucial for understanding GPR35's physiological and pathophysiological roles, potentially paving the way for new therapeutic targets (Thimm, Funke, Meyer, & Müller, 2013).
Crystal Structure Analysis
Chromene derivatives have also been the subject of crystallographic studies to understand their structural characteristics. For example, the analysis of 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its polymorphs has contributed to the knowledge of crystal packing and molecular conformation, essential for the development of materials with specific physical properties (Reis, Gaspar, Borges, Gomes, & Low, 2013).
Biological Activity
A series of chromene-3-carboxamide derivatives, including those with thiazolidin-4-one rings, have been synthesized and evaluated for their biological properties. These compounds have shown antibacterial activity, highlighting the potential of chromene derivatives in developing new antimicrobial agents (Ramaganesh, Bodke, & Venkatesh, 2010).
Photoreactive Polymers
Chromene derivatives have been incorporated into the structure of aromatic polyamides to create photosensitive materials. These polymers exhibit unique properties, such as solubility in various solvents and thermal stability, alongside the ability to undergo photoreactive crosslinking, making them suitable for a range of applications in material science (Nechifor, 2009).
Antimicrobial Agents
Novel chromeno[3,4‐c]pyrrole‐3,4‐dione-based N-heterocycles derived from chromene carboxamide have been synthesized and demonstrated significant antimicrobial activities. This indicates the potential of chromene derivatives in the development of new antimicrobial agents, addressing the need for treatments against resistant pathogens (Azab, Azab, & Elkanzi, 2017).
properties
IUPAC Name |
6-bromo-2-oxo-N-(3-phenylpropyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c20-15-8-9-17-14(11-15)12-16(19(23)24-17)18(22)21-10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-9,11-12H,4,7,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZRZNPSXYAYLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

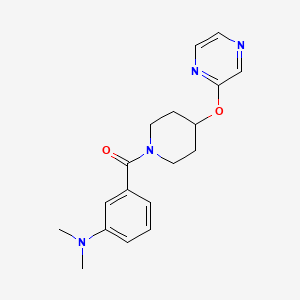

![1-(5-Chloro-2-methylphenyl)-4-[(5-isopropyl-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B2836258.png)
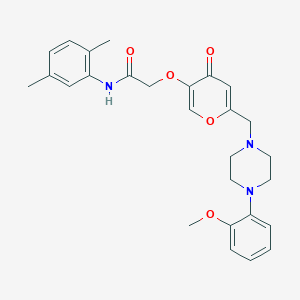

![7-Fluoro-1-(4-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2836262.png)
![N-(2,4-dimethylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2836263.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] naphthalene-2-carboxylate](/img/structure/B2836267.png)
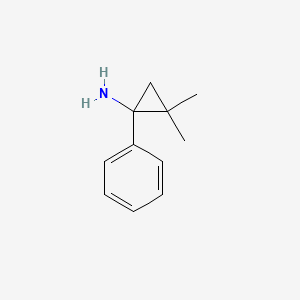
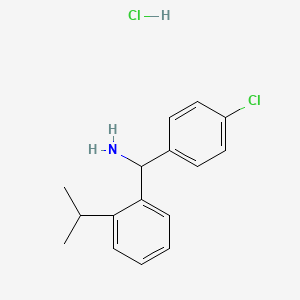
![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2836273.png)
![2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2836276.png)
![2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]-N-(4-morpholinophenyl)acetamide](/img/structure/B2836278.png)